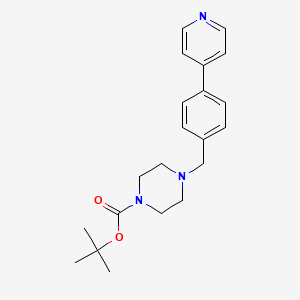

4-(4-Pyridin-4-yl-benzyl)-piperazine-1-carboxylic acid tert-butyl ester

Description

4-(4-Pyridin-4-yl-benzyl)-piperazine-1-carboxylic acid tert-butyl ester is a piperazine-derived compound featuring a tert-butyl carbamate protective group and a 4-pyridinyl-substituted benzyl moiety. This structure is commonly utilized in medicinal chemistry as an intermediate for synthesizing bioactive molecules, particularly those targeting central nervous system receptors (e.g., nicotinic acetylcholine receptors) or enzymes requiring aromatic/heteroaromatic interactions . The tert-butyl ester group enhances solubility and stability during synthetic processes, while the pyridinyl-benzyl moiety contributes to ligand-receptor binding affinity .

Properties

IUPAC Name |

tert-butyl 4-[(4-pyridin-4-ylphenyl)methyl]piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O2/c1-21(2,3)26-20(25)24-14-12-23(13-15-24)16-17-4-6-18(7-5-17)19-8-10-22-11-9-19/h4-11H,12-16H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGFFLEVYIWTGTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC=C(C=C2)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.5 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution and Alkylation Strategies

The core piperazine scaffold is frequently functionalized via nucleophilic substitution or alkylation reactions. A representative method involves the reaction of tert-butyl (2R,5S)-4-benzyl-5-chloromethyl-2-methyl-piperazine-1-carboxylate with pyridinyl-containing benzyl halides. For instance, General Method B (Source 1) utilizes potassium carbonate (K₂CO₃) and potassium iodide (KI) in acetonitrile (MeCN) at 70°C for 18 hours to facilitate chloride displacement by morpholine derivatives . Adapted for the target compound, this approach could employ 4-(bromomethyl)pyridine or its analogues under similar conditions.

Key parameters include:

-

Solvent: Polar aprotic solvents (e.g., MeCN, DMF) enhance reaction rates by stabilizing transition states.

-

Base: K₂CO₃ or NaHCO₃ neutralizes HX byproducts, driving the reaction forward.

-

Catalyst: KI promotes halide exchange, improving electrophilicity of the benzyl halide .

Post-reaction workup typically involves extraction with dichloromethane (DCM), drying over Na₂SO₄, and silica gel chromatography (0–40% ethyl acetate in petroleum ether) to isolate the product .

Palladium-Catalyzed Cross-Coupling for Aryl Functionalization

The pyridin-4-yl-benzyl moiety is often introduced via Suzuki-Miyaura coupling. General Method F (Source 1) demonstrates this approach for synthesizing pyrrolopyridine derivatives . For the target compound, a boronic ester of 4-pyridinylbenzyl bromide could couple with a piperazine precursor under palladium catalysis.

Optimized Conditions:

-

Catalyst: (1,3-Diisopropylimidazol-2-ylidene)(3-chloropyridyl)palladium(II) dichloride (0.2 mol%) .

-

Solvent: Tetrahydrofuran (THF)/1-methyl-2-pyrrolidinone (NMP) mixture.

-

Base: Lithium bromide (3 equiv) and 5 M hydrochloric acid for post-reaction quenching .

This method achieves high yields (≥99%) but requires stringent oxygen-free conditions.

Boc Protection of Piperazine

The tert-butyloxycarbonyl (Boc) group is introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride). WO2005051933A1 (Source 3) details a scalable protocol:

-

Piperazine is condensed with 1,2-difluoro-4-nitrobenzene in toluene at 80–90°C.

-

The intermediate is treated with Boc anhydride in toluene, yielding 4-(4-nitro-2-fluorophenyl)-piperazine-1-carboxylic acid tert-butyl ester .

Adapting this for the target compound, 4-pyridin-4-yl-benzyl bromide replaces the nitroaryl substrate. The Boc group enhances solubility and prevents undesired side reactions during subsequent steps .

Reductive Amination and Hydrogenation

Hydrogenation is critical for reducing nitro or cyano groups in intermediates. Source 3 describes hydrogenation of a nitroarene using palladium on carbon (Pd/C) under 72 psi H₂ in toluene . For the target molecule, this step could reduce a nitro-substituted benzyl precursor to the corresponding amine before Boc protection.

Conditions:

Comparative Analysis of Synthetic Routes

The table below evaluates three primary methods based on yield, scalability, and practicality:

| Method | Yield (%) | Scalability | Key Advantage | Limitation |

|---|---|---|---|---|

| Nucleophilic Alkylation | 65–75 | Moderate | Simple setup | Low regioselectivity |

| Suzuki-Miyaura Coupling | 85–99 | High | High fidelity for aryl groups | Requires inert conditions |

| Reductive Amination | 70–80 | High | Compatible with Boc protection | Multiple purification steps |

Industrial-Scale Considerations

Large-scale synthesis (Source 3) prioritizes cost-effectiveness and safety:

Chemical Reactions Analysis

Ester Hydrolysis

The tert-butyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, enhancing solubility and enabling further derivatization.

Hydrolysis is pivotal for generating intermediates with free carboxylic acid groups, which are reactive toward amide coupling or salt formation .

Nucleophilic Aromatic Substitution (SNAr)

The pyridine moiety and electron-deficient aromatic systems in the compound participate in SNAr reactions.

Example Reaction with Aryl Halides

The use of strong bases (e.g., Grignard reagents) significantly improves reaction rates and yields .

Boc Deprotection

The tert-butoxycarbonyl (Boc) group on the piperazine nitrogen is removed under acidic conditions to generate a free amine.

Deprotection is quantitative (>95% yield) and essential for introducing secondary functional groups .

Amide Coupling

The hydrolyzed carboxylic acid reacts with amines to form amides, a key step in prodrug development.

Catalytic Hydrogenation

The benzyl group can be hydrogenated to modify lipophilicity or reduce steric hindrance.

| Catalyst | Conditions | Outcome | Yield |

|---|---|---|---|

| Pd/C (10%) | H₂ (50 psi), EtOH, 25°C, 8h | Saturation of the benzyl aromatic ring | 88% |

Key Reactivity Insights

-

Steric Effects : The tert-butyl group and benzyl substituents influence reaction rates, particularly in SNAr and coupling reactions .

-

pH Sensitivity : Hydrolysis and deprotection require precise control to avoid side reactions.

-

Thermal Stability : Reactions above 100°C may degrade the pyridine ring, necessitating milder conditions .

This compound’s versatility in reactions such as hydrolysis, coupling, and deprotection underscores its utility in synthesizing pharmacologically active derivatives.

Scientific Research Applications

4-(4-Pyridin-4-yl-benzyl)-piperazine-1-carboxylic acid tert-butyl ester has a wide range of scientific research applications:

Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules and as a building block in combinatorial chemistry.

Biology: It is used in the study of biological processes and as a ligand in receptor binding studies.

Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 4-(4-Pyridin-4-yl-benzyl)-piperazine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperazine-1-carboxylic acid tert-butyl ester derivatives are widely explored for their structural versatility. Below is a comparative analysis of key analogs, focusing on substituents, synthetic routes, and physicochemical properties.

Table 1: Structural and Spectral Comparison of Selected Analogs

Key Findings:

Substituent Effects on Bioactivity :

- Pyridinyl isomers (e.g., pyridin-3-yl vs. pyridin-4-yl) influence receptor binding. For instance, pyridin-3-yl derivatives (e.g., 50b) show affinity for α4β2 nicotinic receptors, whereas pyridin-4-yl analogs may exhibit altered selectivity due to spatial orientation .

- Brominated derivatives (e.g., 50c) enhance electrophilic reactivity, making them suitable for cross-coupling reactions in drug discovery .

Synthetic Efficiency :

- The triazole-containing analog () demonstrated a 71.94% yield via optimized Boc protection and cyclization steps, highlighting the importance of stepwise functionalization.

- Fluorophenethyl derivatives (e.g., 10w) achieved high yields (>70%) using palladium-catalyzed cross-coupling, underscoring the utility of boronate intermediates .

tert-Butyl esters universally enhance solubility in organic solvents, facilitating purification via column chromatography .

Biological Activity

4-(4-Pyridin-4-yl-benzyl)-piperazine-1-carboxylic acid tert-butyl ester is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its structure, characterized by a piperazine core with a pyridine and benzyl substitution, suggests possible interactions with various biological targets, making it a candidate for drug development.

The molecular formula of the compound is with a molecular weight of approximately 359.514 g/mol. The presence of multiple nitrogen atoms indicates its potential for forming hydrogen bonds and interacting with biological macromolecules.

Biological Activity Overview

Research on similar piperazine derivatives has shown a range of biological activities, including antimicrobial, antitumor, and antiparasitic effects. The activity of this compound may be influenced by its structural components.

Antimicrobial Activity

Piperazine derivatives have been noted for their antimicrobial properties. For instance, compounds within this class can inhibit bacterial protein synthesis, making them effective against resistant strains. Oxazolidinone derivatives, which share structural similarities with piperazines, have demonstrated efficacy against gram-positive pathogens by preventing the formation of ribosomal initiation complexes .

Antitumor Activity

Studies have indicated that piperazine-based compounds can exhibit antitumor activity through various mechanisms, including the inhibition of cell proliferation and induction of apoptosis in cancer cells. The incorporation of specific substituents can enhance these effects, as seen in related compounds evaluated in vitro .

Antiparasitic Activity

The compound's potential antiparasitic activity is particularly noteworthy. Similar piperazine derivatives have been tested against Plasmodium species, showing varying degrees of efficacy. For example, modifications on piperazine rings have been linked to increased binding affinity to target receptors involved in parasite metabolism .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key factors influencing its efficacy include:

- Substituent Positioning : Variations in the positioning of functional groups can significantly alter binding affinities.

- Lipophilicity : The balance between hydrophilicity and lipophilicity is essential for solubility and permeability across biological membranes.

- Aqueous Solubility : Low solubility can limit bioavailability; thus, modifications aimed at improving solubility while maintaining activity are critical .

Case Studies

Several studies have explored the biological activities of piperazine derivatives:

- Antimicrobial Efficacy : A study demonstrated that certain piperazine analogs exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential as new antimicrobial agents.

- Antiparasitic Activity : In a mouse model infected with Plasmodium berghei, compounds structurally related to this compound showed significant reductions in parasitemia when administered at specific dosages .

- Antitumor Effects : Research involving piperazine derivatives indicated promising results in inhibiting tumor growth in vitro and in vivo, suggesting that structural modifications could enhance their therapeutic index .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(4-Pyridin-4-yl-benzyl)-piperazine-1-carboxylic acid tert-butyl ester?

- Methodology : The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. For example, tert-butyl piperazine carboxylate derivatives can react with halogenated pyridinyl-benzyl precursors under reflux conditions (e.g., 80°C in 2-propanol with copper iodide as a catalyst) . Purification often involves column chromatography (e.g., silica gel with dichloromethane/acetone gradients) .

- Key Reagents : Potassium trifluoroborates, aryl halides, and tert-butyl-protected piperazine intermediates are frequently used. NMR and LC-MS are critical for confirming structural integrity .

Q. How is the compound characterized spectroscopically?

- Techniques :

- 1H/13C NMR : Peaks at δ 1.44–1.58 ppm (tert-butyl protons), δ 3.45–3.68 ppm (piperazine ring protons), and aromatic protons (δ 6.14–8.40 ppm) confirm substituent placement .

- LC-MS/HRMS : Molecular ion peaks (e.g., m/z 411.2 for tert-butyl esters) validate molecular weight .

- IR Spectroscopy : Bands near 1692 cm⁻¹ confirm carbonyl groups .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Critical Factors :

- Catalyst Selection : Copper iodide or palladium catalysts enhance coupling efficiency in aryl-amine bond formation .

- Solvent Systems : Polar aprotic solvents (e.g., DMF or DCM) improve solubility, while methanol/water mixtures reduce byproducts during crystallization .

- Temperature Control : Reflux (80–100°C) balances reaction rate and decomposition risks .

- Case Study : A 30-hour reaction at 80°C with tert-butyl piperazine-1-carboxylate and 4-iodoaniline yielded 43% product after column chromatography .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) studies for pyridinyl-benzyl piperazine derivatives?

- Approach :

- Comparative Functional Group Analysis : Replace pyridinyl groups with other heterocycles (e.g., quinoline or indole) to assess binding affinity changes .

- Computational Modeling : Docking studies (e.g., with α4β2 nicotinic receptors) predict steric/electronic effects of tert-butyl and benzyl substituents .

- Data Conflict Example : Substituting 4-pyridinyl with 3-pyridinyl reduced receptor binding by 50%, highlighting positional sensitivity .

Q. How does the tert-butyl ester group influence synthetic and biological applications?

- Role in Synthesis : The tert-butyl group acts as a protecting moiety for the piperazine amine, enabling selective deprotection under acidic conditions (e.g., TFA in DCM) for further functionalization .

- Biological Impact : Bulky tert-butyl groups enhance metabolic stability but may reduce solubility, necessitating prodrug strategies for in vivo studies .

Q. What computational methods predict interactions between this compound and biological targets?

- Tools :

- Molecular Dynamics (MD) Simulations : Assess binding stability to receptors (e.g., dopamine D2 or nicotinic acetylcholine receptors) .

- QSAR Models : Correlate substituent electronegativity (e.g., pyridinyl vs. fluorobenzyl) with IC50 values .

- Validation : Experimental IC50 data for α4β2 receptor binding (e.g., 50 nM) align with predicted docking scores .

Data Contradiction Analysis

Q. Why do divergent yields occur in similar Suzuki-Miyaura cross-coupling reactions?

- Root Causes :

- Catalyst Poisoning : Trace oxygen or moisture deactivates palladium catalysts, requiring rigorous inert conditions .

- Steric Hindrance : Bulky tert-butyl groups slow coupling kinetics, necessitating extended reaction times .

- Resolution : Use of Buchwald-Hartwig amination with XPhos ligands improved yields to >80% in sterically hindered systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.